3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
Overview
Description
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 3-position of the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.
Carboxylation: Introduction of the carboxylic acid group (-COOH) at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces fully hydrogenated derivatives.
Substitution: Produces various substituted naphthalene derivatives.
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methoxy group.
1-Naphthoic acid: Contains a carboxylic acid group but lacks the tetrahydro and methoxy modifications.
2-Methoxy-1-naphthoic acid: Contains a methoxy group but differs in the position of the carboxylic acid group.
Uniqueness
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is unique due to the combination of its methoxy group, tetrahydro structure, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKMUGXWNOVKSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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